molecular formula C18H21N3O4S2 B6517665 N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 869076-52-8

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6517665
CAS No.: 869076-52-8
M. Wt: 407.5 g/mol
InChI Key: VKSPCIPSHRDAGE-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide group is further functionalized with a 3,4-dimethoxyphenyl ring, contributing to its unique physicochemical and pharmacological profile. The thienopyrimidinone scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications . The ethyl group enhances metabolic stability, while the dimethoxyphenyl substituent may improve solubility and target binding through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-11-5-6-13(24-2)14(9-11)25-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSPCIPSHRDAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

a. 2-({6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide ()
  • Core: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] in the target compound).
  • Substituents :
    • Phenyl group at position 3 (vs. ethyl in the target).
    • 4-Nitrophenyl acetamide (electron-withdrawing nitro group vs. electron-donating dimethoxy).
  • Implications: The [2,3-d] isomer may exhibit altered electronic properties and binding affinity.
b. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Core: Dihydropyrimidinone (lacks the fused thiophene ring).
  • Substituents :
    • 2,3-Dichlorophenyl acetamide (strongly hydrophobic).
    • Methyl group at position 3.
  • Chlorine atoms increase lipophilicity but may raise toxicity concerns .

Substituent Variations

a. 2-({3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide ()
  • Substituents :
    • 3-Methoxyphenyl (single methoxy vs. 3,4-dimethoxy).
    • 5,6-Dimethyl groups on the thiophene ring.
  • Single methoxy limits hydrogen-bonding capacity compared to the dimethoxy analog .
b. 2-({3-(3,4-dimethoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide ()
  • Substituents :
    • 2-Phenylethyl acetamide (hydrophobic tail vs. aryl group).
    • Same 3,4-dimethoxyphenyl substitution as the target.
  • Implications :
    • Phenylethyl group enhances lipophilicity, favoring blood-brain barrier penetration.
    • Molecular weight (483.60 g/mol vs. ~463 g/mol for the target) may affect pharmacokinetics .

Research Implications

  • Bioactivity : The dimethoxyphenyl group in the target compound may enhance interactions with enzymes like tyrosine kinases or DNA topoisomerases , leveraging its electron-rich aromatic system .
  • ADME Profile : Higher solubility compared to nitro- or chloro-substituted analogs could improve oral bioavailability.
  • Toxicity : The absence of reactive groups (e.g., nitro) may reduce off-target effects compared to and compounds.

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